molecular formula C12H8O4 B565719 8-Methoxy-d3 Psoralen CAS No. 1246819-63-5

8-Methoxy-d3 Psoralen

Cat. No. B565719
Key on ui cas rn: 1246819-63-5
M. Wt: 220.20 g/mol
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US04129576

Procedure details

A reaction mixture of 218 g of 2,3-dihydroxanthotoxin of Part E, 281 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 3 liters of toluene was stirred and heated at reflux for 20 hours. The mixture was cooled and poured into 10 liters of 10 percent sodium hydroxide solution containing 5 percent sodium dithionite. The solution was then extracted twice with about 2 liters of chloroform. The combined chloroform extracts were washed with water and dried over sodium sulphate and concentrated to dryness. There was obtained 150 g (70 percent yield), of crude 8-methoxypsoralen which on crystallization from benzene was obtained as white crystals melting at 138°-140° C.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][CH2:11][C:7]=2[CH:6]=[C:5]2[CH:12]=[CH:13][C:14]([O:16][C:4]=12)=[O:15].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]2[O:16][C:14]([CH:13]=[CH:12][C:5]=2[CH:6]=[C:7]2[CH:11]=[CH:10][O:9][C:8]=12)=[O:15] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
Name
Quantity
281 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted twice with about 2 liters of chloroform
WASH
Type
WASH
Details
The combined chloroform extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
There was obtained 150 g (70 percent yield)
CUSTOM
Type
CUSTOM
Details
of crude 8-methoxypsoralen which on crystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04129576

Procedure details

A reaction mixture of 218 g of 2,3-dihydroxanthotoxin of Part E, 281 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 3 liters of toluene was stirred and heated at reflux for 20 hours. The mixture was cooled and poured into 10 liters of 10 percent sodium hydroxide solution containing 5 percent sodium dithionite. The solution was then extracted twice with about 2 liters of chloroform. The combined chloroform extracts were washed with water and dried over sodium sulphate and concentrated to dryness. There was obtained 150 g (70 percent yield), of crude 8-methoxypsoralen which on crystallization from benzene was obtained as white crystals melting at 138°-140° C.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][CH2:11][C:7]=2[CH:6]=[C:5]2[CH:12]=[CH:13][C:14]([O:16][C:4]=12)=[O:15].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]2[O:16][C:14]([CH:13]=[CH:12][C:5]=2[CH:6]=[C:7]2[CH:11]=[CH:10][O:9][C:8]=12)=[O:15] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
Name
Quantity
281 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted twice with about 2 liters of chloroform
WASH
Type
WASH
Details
The combined chloroform extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
There was obtained 150 g (70 percent yield)
CUSTOM
Type
CUSTOM
Details
of crude 8-methoxypsoralen which on crystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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